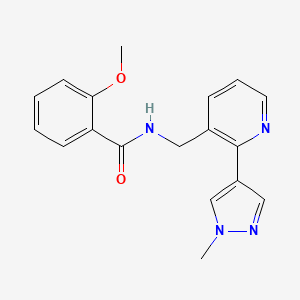
2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a methoxy group (OCH3), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a benzamide group (a benzene ring attached to a carboxamide group). These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole ring, for example, is a planar, aromatic ring, which could influence the overall shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and amide groups could increase its solubility in polar solvents .科学的研究の応用
Anticancer Properties
Imidazole derivatives have garnered attention for their potential as anticancer agents. This compound’s unique structure may contribute to its cytotoxic effects. Researchers are investigating its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Antifibrotic Activity
Fibrosis, characterized by excessive collagen deposition, contributes to various diseases. Compounds that inhibit collagen synthesis or modulate fibrotic pathways are valuable. Our compound could potentially target hepatic stellate cells responsible for collagen production in liver fibrosis. Investigating its effects on collagen synthesis and fibrosis progression is crucial .
Antiparasitic Applications
Imidazole-based compounds often exhibit antiparasitic activity. Researchers have explored their effectiveness against protozoan parasites. Our compound might be relevant in treating parasitic infections, such as trypanosomiasis or leishmaniasis. Further in vitro and in vivo studies are warranted .
Antibacterial and Antifungal Properties
Imidazole derivatives have shown promise as antimicrobial agents. Our compound could potentially inhibit bacterial and fungal growth. Researchers are investigating its effects against specific pathogens, including resistant strains. Its mode of action and safety profile need thorough evaluation .
Anti-Inflammatory Effects
Imidazoles may modulate inflammatory pathways. Our compound could potentially suppress pro-inflammatory cytokines or enzymes. Investigating its impact on inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, is essential .
Other Biological Activities
Beyond the mentioned applications, imidazole derivatives have been studied for their antiviral, antioxidant, and antipyretic properties. Our compound’s unique structure may contribute to these effects. Researchers continue to explore its potential in diverse therapeutic areas .
作用機序
特性
IUPAC Name |
2-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-12-14(11-21-22)17-13(6-5-9-19-17)10-20-18(23)15-7-3-4-8-16(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTADPKNZQCFAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

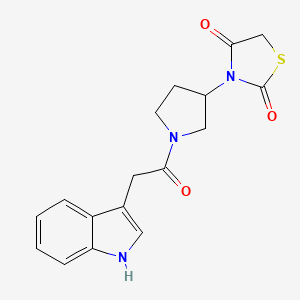
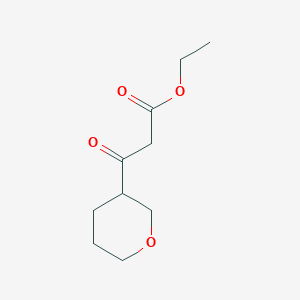
![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)
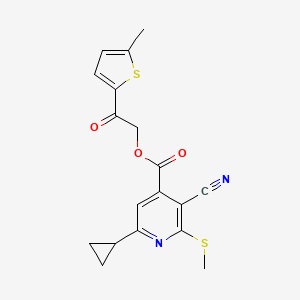
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)
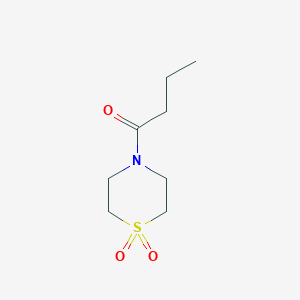
![3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2510408.png)
![2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2510409.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)
![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)
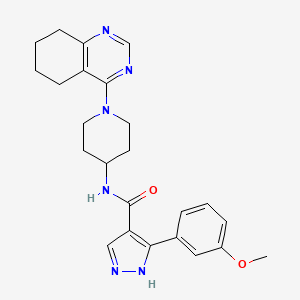
![Ethyl 4-[(3,5,7-trimethyl-1-adamantyl)carbamoylamino]benzoate](/img/structure/B2510413.png)

